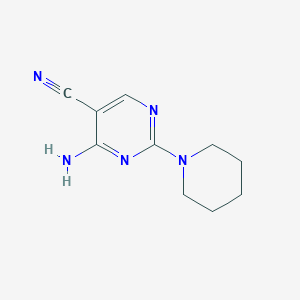

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile

Übersicht

Beschreibung

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell growth and proliferation .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Therefore, their inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . For instance, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .

Biologische Aktivität

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and an amino group that contribute to its pharmacological properties. Recent studies have highlighted its potential as a therapeutic agent in various medical applications, including oncology and receptor modulation.

Structural Characteristics

The molecular formula of this compound is . The compound crystallizes with one molecule in the asymmetric unit, featuring a chair conformation of the piperidine ring. The dihedral angle between the piperidine and pyrimidine rings is approximately 49.57°, indicating a significant spatial orientation that may influence its biological interactions .

Antitumor Activity

Research has demonstrated that pyrimidine derivatives, including this compound, exhibit notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and survival.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.058 | Inhibition of cell cycle progression |

| A549 | 0.035 | Induction of apoptosis |

| MDA-MB-231 | 0.021 | Modulation of apoptotic signaling |

Receptor Modulation

This compound has also been identified as a multi-target ligand for adenosine receptors (A1R and A2AR) and phosphodiesterase 10A (PDE10A). The compound exhibits inhibitory activity with IC50 values ranging from 2.4 to 10 µM against PDE10A, indicating its potential as a therapeutic agent in conditions modulated by these receptors .

Table 2: Receptor Binding Affinity

| Target | IC50 (µM) | Ki (nM) |

|---|---|---|

| PDE10A | 2.4 | 34 |

| A1R | 10 | 294 |

| A2AR | - | - |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed that modifications to the piperidine and pyrimidine moieties can significantly affect the biological activity of the compound. For instance, the introduction of electron-donating groups has been shown to enhance receptor affinity and selectivity .

Key Findings:

- Hydrophobic Interactions: Increasing lipophilicity improves binding affinity to hydrophobic pockets in receptors.

- Functional Groups: Hydroxyl (-OH) groups on the pyrimidine ring enhance antiproliferative activity against cancer cell lines.

Case Study 1: Antitumor Efficacy in Vivo

In a recent study, mice bearing xenograft tumors were treated with varying doses of this compound. The results indicated a dose-dependent reduction in tumor size, confirming its potential as an effective antitumor agent.

Case Study 2: Multi-target Ligand Development

Another investigation focused on optimizing the compound's affinity for adenosine receptors. By employing computational modeling alongside experimental validation, researchers identified key structural modifications that enhanced selectivity for A1R over other receptor subtypes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile has been identified as a potent inhibitor of protein kinase B (PKB), which plays a critical role in cell survival and proliferation pathways associated with cancer. Research has shown that derivatives of this compound can inhibit tumor growth in vivo, particularly in human tumor xenografts in nude mice at tolerable doses.

Case Study:

A study demonstrated that modifications to the piperidine ring could enhance selectivity for PKB over related kinases like PKA, resulting in compounds with up to 150-fold selectivity. This selectivity is vital for reducing off-target effects in cancer therapy.

Neurological Applications

The compound also shows promise as an antagonist for A2A adenosine receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. By blocking these receptors, this compound may help mitigate symptoms and slow disease progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of PKB | |

| Neuroprotective | A2A receptor antagonism | |

| Antiviral | Potential activity against viral replication | |

| Antimicrobial | Broad-spectrum activity against bacterial pathogens |

Cardiovascular Applications

Piperidine derivatives have shown efficacy in treating cardiovascular diseases by acting as inhibitors of cAMP-phosphodiesterase. This action enhances the biosynthesis of prostacyclin (PGI2), which has antiaggregatory effects on platelets and could be beneficial in managing pulmonary hypertension.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine reacts with chlorinated pyrimidine derivatives under reflux conditions. The yield from such reactions can reach approximately 74% under optimized conditions .

Experimental Procedure:

- Combine 4-amino-6-chloro-pyrimidine-5-carbonitrile and piperidine in ethanol.

- Reflux the mixture for several hours.

- Cool and filter the resulting solid, then recrystallize to obtain pure product.

Eigenschaften

IUPAC Name |

4-amino-2-piperidin-1-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-6-8-7-13-10(14-9(8)12)15-4-2-1-3-5-15/h7H,1-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMBMIZSLPVIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383240 | |

| Record name | 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90973-23-2 | |

| Record name | 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-piperidin-1-yl-pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.